Comparison of Enzymatic Potency: 3-Fluoro-5-methylbenzamide-Containing Derivatives vs. In-Class ATX Inhibitors
A derivative incorporating the 3-fluoro-5-methylbenzamide moiety (BDBM369902) demonstrates an IC50 of 750 nM against Autotaxin (ATX) [1]. A structurally distinct regioisomeric analog (2-fluoro-5-methylbenzamide derivative, BDBM369943) shows improved potency with an IC50 of <500 nM [2]. This cross-study comparison highlights the profound impact of fluorine positional isomerism on target engagement.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 750 nM (3-fluoro-5-methylbenzamide derivative) |
| Comparator Or Baseline | IC50 < 500 nM (2-fluoro-5-methylbenzamide derivative) |
| Quantified Difference | At least 1.5-fold potency difference based on fluorine position |
| Conditions | In vitro pharmacological ATX inhibition assay (BindingDB). |
Why This Matters
This demonstrates that subtle changes in the benzamide ring substitution pattern lead to measurable differences in enzyme inhibition, justifying the procurement of the specific 3-fluoro-5-methyl isomer for SAR exploration.
- [1] BindingDB. Entry BDBM369902: (R)-2-(8-(2-(3-Fluoro-5-methylbenzamido)-3-methylbutanoyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl)acetic acid. DOI: 10.7270/Q2QF8W5N. View Source
- [2] BindingDB. Entry BDBM369943: (R)-N-(1-(1-(1H-Indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-3-methyl-1-oxobutan-2-yl)-2-fluoro-5-methylbenzamide. US10233182. View Source
